Physicochemical Differentiation: XLogP3-AA and TPSA of 2-(Prop-2-en-1-yloxy)pyrimidine vs. Unsubstituted Pyrimidine and 2-Methoxypyrimidine
2-(Prop-2-en-1-yloxy)pyrimidine exhibits a predicted XLogP3-AA value of 1.2 [1]. This represents a significant increase in lipophilicity compared to unsubstituted pyrimidine (XLogP3-AA: -0.3 [2]) and 2-methoxypyrimidine (XLogP3-AA: 0.6 [3]). The compound's topological polar surface area (TPSA) is calculated as 35 Ų [1], compared to 25.8 Ų for unsubstituted pyrimidine [2] and 34.6 Ų for 2-methoxypyrimidine [3]. These computed values indicate enhanced membrane permeability potential relative to less lipophilic 2-substituted pyrimidine analogs.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; TPSA = 35 Ų |
| Comparator Or Baseline | Pyrimidine: XLogP3-AA = -0.3, TPSA = 25.8 Ų; 2-Methoxypyrimidine: XLogP3-AA = 0.6, TPSA = 34.6 Ų |
| Quantified Difference | ΔXLogP3-AA = +1.5 (vs. pyrimidine), +0.6 (vs. 2-methoxypyrimidine); ΔTPSA = +9.2 Ų (vs. pyrimidine), +0.4 Ų (vs. 2-methoxypyrimidine) |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
Higher lipophilicity (XLogP3-AA = 1.2) compared to 2-methoxypyrimidine (0.6) suggests improved membrane permeability for cell-based assays or in vivo studies, while the modest TPSA (35 Ų) remains within favorable range for CNS penetration potential.
- [1] PubChem. 2-(Prop-2-en-1-yloxy)pyrimidine. CID 23193590. View Source
- [2] PubChem. Pyrimidine. CID 9260. View Source
- [3] PubChem. 2-Methoxypyrimidine. CID 136422. View Source
